molecular formula C19H18FN3O2S B2855211 2-({1-[(4-fluorophenyl)methyl]-1H-imidazol-2-yl}sulfanyl)-N-(4-methoxyphenyl)acetamide CAS No. 893365-34-9

2-({1-[(4-fluorophenyl)methyl]-1H-imidazol-2-yl}sulfanyl)-N-(4-methoxyphenyl)acetamide

Cat. No.: B2855211
CAS No.: 893365-34-9
M. Wt: 371.43
InChI Key: AGMGIBUAUJWOEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-({1-[(4-fluorophenyl)methyl]-1H-imidazol-2-yl}sulfanyl)-N-(4-methoxyphenyl)acetamide (hereafter referred to as the target compound) features a 1H-imidazole core substituted at position 1 with a 4-fluorobenzyl group and at position 2 with a sulfanyl (thioether) linkage to an acetamide moiety. The acetamide nitrogen is further substituted with a 4-methoxyphenyl group (). Key structural attributes include:

  • 4-Fluorobenzyl group: Enhances lipophilicity and metabolic stability due to fluorine’s electron-withdrawing effects.
  • 4-Methoxyphenyl group: Introduces hydrogen-bonding capacity via the methoxy oxygen, which may improve target affinity.

This compound’s design aligns with pharmacophores common in antimicrobial, anti-inflammatory, or receptor-targeting agents ().

Properties

IUPAC Name

2-[1-[(4-fluorophenyl)methyl]imidazol-2-yl]sulfanyl-N-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18FN3O2S/c1-25-17-8-6-16(7-9-17)22-18(24)13-26-19-21-10-11-23(19)12-14-2-4-15(20)5-3-14/h2-11H,12-13H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGMGIBUAUJWOEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CSC2=NC=CN2CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Temperature Control

  • Reflux temperatures (78–80°C) favor cyclization over decomposition.
  • Exceeding 85°C leads to imidazole ring degradation.

Solvent Selection

Solvent Yield (%) Purity (%)
Ethanol 72 98
DMF 65 95
Acetonitrile 58 92

Ethanol provides optimal balance between solubility and reaction kinetics.

Catalytic Additives

  • Triethylamine (0.5 equiv) : Enhances nucleophilicity of the thiol group.
  • Molecular Sieves (4Å) : Absorb moisture to prevent hydrolysis.

Comparative Analysis of Synthesis Routes

Method Advantages Limitations
Condensation High regioselectivity Long reaction time (11 hours)
Cyclization Scalable (>100 g) Requires anhydrous conditions
Multi-Step Modular functionalization Low overall yield (45–50%)

The condensation route (Method 1) is preferred for laboratory-scale synthesis due to its simplicity and reproducibility. Industrial applications may favor the multi-step approach for flexibility in derivative synthesis.

Characterization and Validation

All synthetic batches require rigorous quality control:

Spectroscopic Data

  • ¹H-NMR (400 MHz, CDCl₃) :
    • δ 7.57–7.62 (m, 4H, Ar–H)
    • δ 10.42 (s, 1H, NH)
  • IR (KBr) : 3354 cm⁻¹ (N–H), 1659 cm⁻¹ (C=O).

Chromatographic Purity

  • HPLC : >98% purity (C₁₈ column, acetonitrile/water 70:30).

Chemical Reactions Analysis

Types of Reactions

2-({1-[(4-fluorophenyl)methyl]-1H-imidazol-2-yl}sulfanyl)-N-(4-methoxyphenyl)acetamide can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the imidazole ring or the sulfanyl group.

    Substitution: Nucleophilic aromatic substitution can occur at the fluorophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide are often employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

2-({1-[(4-fluorophenyl)methyl]-1H-imidazol-2-yl}sulfanyl)-N-(4-methoxyphenyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-({1-[(4-fluorophenyl)methyl]-1H-imidazol-2-yl}sulfanyl)-N-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The fluorophenyl and methoxyphenyl groups may enhance the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Imidazole Core

2-{[1-(4-Fluorophenyl)-1H-imidazol-2-yl]sulfanyl}-N-(1-naphthyl)acetamide ()
  • Acetamide group : 1-Naphthyl (bulky, lipophilic aromatic system).
  • Key differences: The absence of a methylene spacer reduces conformational flexibility compared to the target compound’s benzyl group.
N-(4-Methoxyphenyl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide ()
  • Imidazole substituent: Methyl group (small, non-aromatic).
  • Acetamide group : 4-Methoxyphenyl (identical to the target compound).
  • Retains the methoxyphenyl’s hydrogen-bonding capacity.
2-((5-(4-Fluorophenyl)-1-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide ()
  • Imidazole substituents : 4-Methoxyphenyl at N1 and 4-fluorophenyl at C4.
  • Acetamide group : Thiazol-2-yl (heterocyclic amine).
  • Key differences :
    • Di-substituted imidazole alters electronic distribution and conformational preferences.
    • Thiazole introduces additional hydrogen-bonding and π-stacking opportunities.

Modifications to the Acetamide Moiety

N-(4-Fluorobenzyl)-2-(2-nitro-1H-imidazol-1-yl)acetamide ()
  • Acetamide group : 4-Fluorobenzyl (vs. 4-methoxyphenyl in the target compound).
  • Imidazole substituent : Nitro group at C2.
  • Fluorobenzyl substitution retains lipophilicity but lacks the methoxy group’s hydrogen-bonding capability.
N-[4-[[2-[(4-Chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]sulfonyl]phenyl]acetamide ()
  • Imidazole core : Partially saturated (4,5-dihydro), with a sulfonyl linker.
  • Acetamide group : 4-Sulfonylphenyl (highly polar).
  • Key differences :
    • Saturation of the imidazole ring reduces aromaticity, increasing flexibility.
    • Sulfonyl group enhances solubility but may limit membrane permeability.

Comparative Data Table

Compound Name Imidazole Substituent(s) Acetamide Substituent Key Structural Features Potential Biological Impact
Target Compound 1-(4-Fluorobenzyl) 4-Methoxyphenyl Thioether linker, fluorobenzyl, methoxy Optimized lipophilicity and H-bonding
1-(4-Fluorophenyl) 1-Naphthyl Direct aryl attachment, bulky naphthyl Enhanced π-π stacking, reduced solubility
1-Methyl 4-Methoxyphenyl Minimal steric hindrance Weaker hydrophobic interactions
(Compound 9) 1-(4-Methoxyphenyl), 5-(4-Fluorophenyl) Thiazol-2-yl Di-substituted imidazole, heterocyclic amine Altered binding mode, potential kinase inhibition
2-Nitro 4-Fluorobenzyl Electron-deficient nitro group Redox activity, potential prodrug
2-[(4-Chlorophenyl)methylsulfanyl]-4,5-dihydro 4-Sulfonylphenyl Saturated imidazole, sulfonyl group High polarity, possible solubility issues

Biological Activity

The compound 2-({1-[(4-fluorophenyl)methyl]-1H-imidazol-2-yl}sulfanyl)-N-(4-methoxyphenyl)acetamide is part of a class of imidazole derivatives that have garnered interest in medicinal chemistry due to their potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C17H18FN3O2S\text{C}_{17}\text{H}_{18}\text{F}\text{N}_{3}\text{O}_{2}\text{S}

Structural Features

  • Imidazole ring : Known for its role in enzyme activity and receptor interactions.
  • Fluorophenyl group : Enhances lipophilicity and biological activity.
  • Sulfanyl linkage : Contributes to the compound's reactivity and interaction with biological targets.
  • Methoxyphenyl group : May influence pharmacokinetics and binding affinity.

Biological Activity Overview

Research indicates that compounds with similar structural features often exhibit a range of biological activities, including:

  • Antimicrobial properties
  • Anticancer effects
  • Enzyme inhibition

The mechanisms through which this compound exerts its effects are still under investigation. However, several studies suggest potential interactions with key biological targets:

  • Enzyme Inhibition : The imidazole moiety is known to interact with various enzymes, potentially inhibiting their activity and affecting metabolic pathways.
  • Receptor Modulation : Similar compounds have been shown to act as positive allosteric modulators at GABA-A receptors, which may be relevant for neurological applications .
  • Anticancer Activity : The presence of the fluorophenyl group may enhance the compound's ability to target cancer cells through mechanisms such as apoptosis induction and cell cycle arrest.

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of related imidazole derivatives, showing promising results against various bacterial strains. The presence of the sulfanyl group was found to enhance antibacterial activity due to increased membrane permeability.

Anticancer Potential

In vitro studies on similar imidazole compounds demonstrated significant cytotoxicity against cancer cell lines (IC50 values ranging from 1.61 µg/mL to 1.98 µg/mL). These findings suggest that this compound may possess similar anticancer properties .

Enzyme Interaction Studies

Molecular docking studies indicated that the compound could effectively bind to specific enzymes involved in cancer progression. The docking scores suggested strong interactions with active sites, supporting further investigation into its therapeutic potential .

Data Table: Summary of Biological Activities

Activity TypeRelated CompoundsObserved Effects
AntimicrobialImidazole derivativesEffective against Gram-positive bacteria
AnticancerFluorophenyl imidazolesInduction of apoptosis in cancer cell lines
Enzyme InhibitionGABA-A receptor modulatorsModulation of neurotransmitter activity

Q & A

Basic: What are the critical steps in synthesizing 2-({1-[(4-fluorophenyl)methyl]-1H-imidazol-2-yl}sulfanyl)-N-(4-methoxyphenyl)acetamide?

The synthesis involves multi-step organic reactions:

Imidazole Ring Formation : Cyclization of precursors (e.g., ketenes or imines) under controlled pH and temperature to form the imidazole core .

Functionalization : Introduction of the 4-fluorophenylmethyl group via alkylation or nucleophilic substitution .

Sulfanyl Linkage : Reaction of the imidazole intermediate with a thiol-containing reagent (e.g., mercaptoacetic acid derivatives) to form the sulfanyl bridge .

Acetamide Coupling : Amide bond formation between the sulfanyl-imidazole intermediate and 4-methoxyaniline, typically using coupling agents like EDCl/HOBt .
Key Considerations : Optimize reaction time, solvent polarity (e.g., DMF or THF), and catalyst selection to achieve >70% yield .

Basic: How is the purity and structural integrity of this compound validated?

Standard analytical workflows include:

  • NMR Spectroscopy : 1H/13C NMR to confirm substituent positions (e.g., fluorophenyl methyl at δ 4.8–5.2 ppm; methoxyphenyl at δ 3.7–3.9 ppm) .
  • Mass Spectrometry : High-resolution MS to verify molecular weight (e.g., [M+H]+ expected at m/z 414.12) .
  • HPLC : Purity assessment (>95%) using reverse-phase C18 columns with UV detection at 254 nm .
  • X-ray Crystallography (if crystalline): Resolve stereochemistry and intermolecular interactions (e.g., hydrogen bonding with acetamide groups) .

Basic: What preliminary biological screening assays are recommended for this compound?

  • Antimicrobial Activity : Broth microdilution assays against S. aureus (ATCC 29213) and E. coli (ATCC 25922), with MIC values <50 µg/mL indicating potential .
  • Anticancer Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC50 values .
  • Enzyme Inhibition : Fluorometric assays targeting cyclooxygenase-2 (COX-2) or kinases (e.g., EGFR) to evaluate binding affinity .

Advanced: How do structural modifications (e.g., fluorophenyl vs. chlorophenyl) alter bioactivity?

Comparative studies show:

  • Fluorophenyl Group : Enhances metabolic stability and membrane permeability due to electronegativity and small atomic radius .
  • Chlorophenyl Analogues : Exhibit stronger COX-2 inhibition (IC50 ~0.8 µM vs. 1.2 µM for fluorophenyl) but higher hepatotoxicity risks .
  • Methoxyphenyl Acetamide : Improves solubility (logP reduction by 0.5–1.0 units) but may reduce target binding affinity .
    Methodology : Use QSAR models to predict activity cliffs and prioritize synthetic targets .

Advanced: How can researchers resolve contradictions in reported biological data (e.g., varying IC50 values)?

  • Standardize Assay Conditions : Control variables like serum concentration (e.g., 10% FBS), incubation time (48–72 hr), and cell passage number .
  • Validate Target Engagement : Use SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to confirm direct binding .
  • Meta-Analysis : Compare datasets across studies (e.g., PubChem BioAssay entries) to identify outliers or assay-specific artifacts .

Advanced: What computational tools are suitable for studying this compound’s interaction with biological targets?

  • Molecular Docking : AutoDock Vina or Schrödinger Suite to predict binding modes with COX-2 or EGFR (flexible side-chain sampling recommended) .
  • MD Simulations : GROMACS or AMBER for 100-ns trajectories to assess stability of ligand-receptor complexes .
  • ADMET Prediction : SwissADME or pkCSM to estimate bioavailability, BBB penetration, and CYP450 interactions .

Advanced: What are the challenges in scaling up synthesis for preclinical studies?

  • Reaction Scalability : Transition from batch to flow chemistry for exothermic steps (e.g., imidazole cyclization) to maintain yield .
  • Purification : Replace column chromatography with recrystallization (e.g., ethanol/water mixtures) for cost-effective large-scale production .
  • Regulatory Compliance : Ensure intermediates meet ICH guidelines for residual solvents (e.g., DMF <880 ppm) .

Advanced: How does stereochemistry (e.g., sulfoxide formation) impact pharmacological properties?

  • (R)- vs. (S)-Sulfoxides : Enantiomers show divergent pharmacokinetics; e.g., (R)-sulfoxide has 2x longer half-life in vivo due to reduced CYP3A4 metabolism .
  • Resolution Methods : Chiral HPLC (Chiralpak IA column) or enzymatic resolution using sulfoxide reductase .

Case Study: What lessons can be drawn from failed trials of structurally related compounds?

  • Toxicity in Analogues : Chlorophenyl derivatives (e.g., CAS 688336-91-6) failed Phase I due to hepatotoxicity linked to reactive metabolite formation .
  • Mitigation Strategy : Introduce electron-withdrawing groups (e.g., fluorine) to block metabolic activation pathways .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.